5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is a heterocyclic compound that belongs to the class of triazolanes This compound is characterized by its unique structure, which includes a triazolane ring substituted with methyl, phenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted triazolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound disrupts microbial cell membranes, leading to cell lysis and death. In cancer research, it inhibits enzymes such as tankyrase, which are involved in the Wnt signaling pathway, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-METHYL-5-(4-METHYLPHENYL)-IMIDAZOLIDINE-2,4-DIONE: Similar in structure but differs in the presence of an imidazolidine ring instead of a triazolane ring.
5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN: Another related compound with a hydantoin ring structure.
ISOXAZOLE DERIVATIVES: Compounds with a similar five-membered ring structure but containing an oxygen atom in place of sulfur.
Uniqueness
5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is unique due to its specific triazolane ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H17N3S/c1-12-8-10-13(11-9-12)16(2)17-15(20)19(18-16)14-6-4-3-5-7-14/h3-11,18H,1-2H3,(H,17,20) |
InChI Key |
IJLLTOIPNDQKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(NC(=S)N(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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